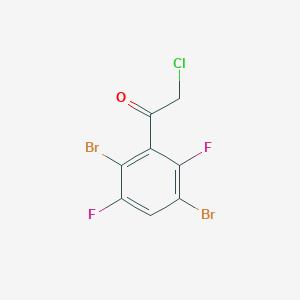
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H3Br2ClF2O. This compound is notable for its unique structure, which includes multiple halogen atoms (chlorine, bromine, and fluorine) attached to a phenyl ring. It is used primarily in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one typically involves the halogenation of a suitable precursor. One common method involves the reaction of 2,5-dibromo-3,6-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial. The reaction mixture is typically quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one involves its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing halogen atoms on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one
- 2-Chloro-1-(2,4-dibromophenyl)ethan-1-one
- 2-Chloro-1-(2,5-dibromophenyl)ethan-1-one
Uniqueness
The uniqueness of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one lies in its combination of halogen atoms, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties .
Propiedades
Fórmula molecular |
C8H3Br2ClF2O |
|---|---|
Peso molecular |
348.36 g/mol |
Nombre IUPAC |
2-chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H3Br2ClF2O/c9-3-1-4(12)7(10)6(8(3)13)5(14)2-11/h1H,2H2 |
Clave InChI |
KQQSUPYVNNASQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C(=O)CCl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
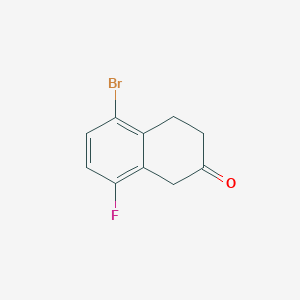

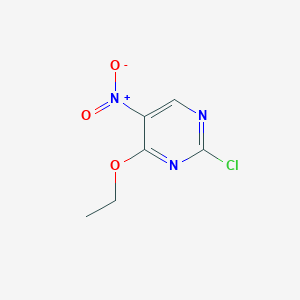
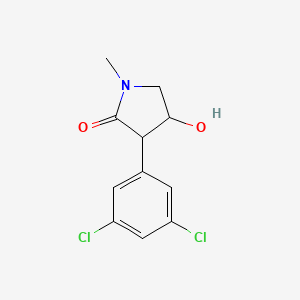
![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)
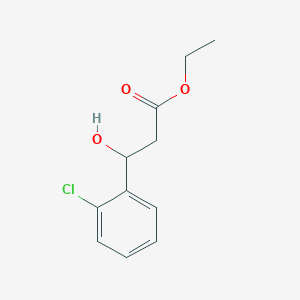
![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)
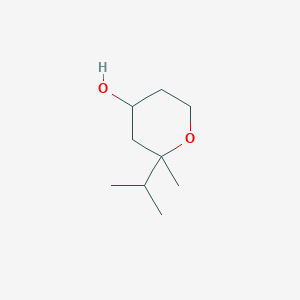

![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)
